2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetraazole ring, a cyclohexyl group, and a tetrahydropyran moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the tetraazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclohexyl group is then introduced via a substitution reaction, followed by the addition of the tetrahydropyran moiety through another substitution or addition reaction. The final step involves the formation of the acetamide linkage, which can be accomplished using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetraazole derivatives, cyclohexyl-containing molecules, and tetrahydropyran-based compounds. Examples include:
- 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-
- Tetrahydrocarbazole
- 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride
Uniqueness
What sets 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific disciplines.
Properties
Molecular Formula |
C16H27N5O2 |
---|---|
Molecular Weight |
321.42 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H27N5O2/c22-15(17-11-14-4-8-23-9-5-14)10-16(6-2-1-3-7-16)12-21-13-18-19-20-21/h13-14H,1-12H2,(H,17,22) |
InChI Key |
DAAXMOSDUSVBPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2CCOCC2)CN3C=NN=N3 |
Origin of Product |
United States |
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